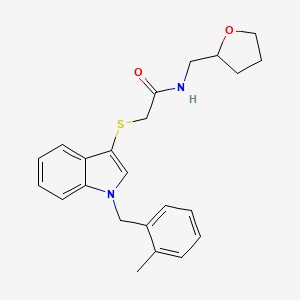
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula C18H24N2O2S. Its structure features an indole core linked to a thioether and an acetamide moiety, which may contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that indole derivatives often exhibit significant antioxidant properties. The presence of the indole structure in this compound suggests potential efficacy in scavenging free radicals and mitigating oxidative stress, which is implicated in various diseases.
Antimicrobial Properties
Indoles are known for their antimicrobial activities. Preliminary studies have shown that compounds similar to this compound possess inhibitory effects against a range of pathogens, including bacteria and fungi.
Anti-inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, suggesting a potential role in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Tyrosinase Inhibition : Analogous compounds have demonstrated strong inhibition of tyrosinase, an enzyme involved in melanin production, which could be beneficial for hyperpigmentation disorders .
- Antioxidant Mechanism : The compound likely acts through the reduction of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Modulation of Signaling Pathways : Indoles can influence various signaling pathways related to inflammation and cell survival, enhancing their therapeutic potential.
Case Studies
Several studies have investigated the biological activities of indole derivatives:
- Study on Melanin Production : A study highlighted that indole derivatives effectively inhibited melanin production in B16F10 melanoma cells, attributing this effect to tyrosinase inhibition .
- Antimicrobial Efficacy : Another research effort focused on synthesizing various indole derivatives and evaluating their antimicrobial activities against clinical isolates, demonstrating promising results against resistant strains .
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-2-3-8-18(17)14-25-15-22(20-10-4-5-11-21(20)25)28-16-23(26)24-13-19-9-6-12-27-19/h2-5,7-8,10-11,15,19H,6,9,12-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTXFNFUICYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














